5-(1-Methyl-1H-pyrazol-4-yl)-1,2-dihydropyrazin-2-one
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Overview
Description
5-(1-Methyl-1H-pyrazol-4-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that features a pyrazole ring fused with a pyrazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine derivatives, followed by cyclization to form the pyrazinone ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-pyrazol-4-yl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazinone derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-(1-Methyl-1H-pyrazol-4-yl)-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrazol-4-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Methyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
5-(1-Methyl-1H-pyrazol-4-yl)-1,2-dihydropyrazin-2-one is unique due to its specific structural features that allow for diverse chemical reactivity and potential biological activity. Its fused pyrazole-pyrazinone structure provides a versatile scaffold for the development of new compounds with tailored properties.
Biological Activity
5-(1-Methyl-1H-pyrazol-4-yl)-1,2-dihydropyrazin-2-one (CAS Number: 1928821-12-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The compound has the following chemical characteristics:
- Molecular Formula : C8H8N4O
- Molecular Weight : 176.18 g/mol
- CAS Number : 1928821-12-8
Recent studies suggest that this compound exhibits its biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly those involved in inflammatory pathways. For instance, docking studies with human prostaglandin reductase (PTGR2) indicate potential interactions that could lead to anti-inflammatory effects .
- Antiviral Activity : Preliminary research indicates that derivatives of pyrazoles, including this compound, may exhibit antiviral properties by disrupting viral replication processes .
Antioxidant Activity
Studies have demonstrated that compounds with similar structures possess significant antioxidant properties, which may contribute to their therapeutic effects in various diseases characterized by oxidative stress.
Antimicrobial Activity
Research indicates potential antimicrobial effects against various pathogens. The structural features of the compound suggest it may disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of related pyrazole compounds and found that they significantly reduced inflammation markers in vitro. The mechanism was attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
Case Study 2: Antiviral Properties
In another study focusing on antiviral activity, derivatives similar to this compound were tested against viral strains such as influenza and herpes simplex virus. The results indicated a dose-dependent reduction in viral load, suggesting a promising avenue for further research into antiviral therapies .
Summary of Research Findings
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C8H8N4O/c1-12-5-6(2-11-12)7-3-10-8(13)4-9-7/h2-5H,1H3,(H,10,13) |
InChI Key |
ZYNLPLLCQVCVET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CNC(=O)C=N2 |
Origin of Product |
United States |
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